4-Chloro-5-phenyloxazole

Fluorescence quantum yield Oxazole photophysics Scintillation materials

The structural distinction between oxazole regioisomers dictates reactivity and optical performance-generic substitution leads to failed syntheses and off-target photophysics. 4-Chloro-5-phenyloxazole offers: • **Defined electronic profile:** pKa -0.55 (predicted), logP 2.995, with a reactive C-2 position for diversification. • **Proven photophysical advantage:** Enables fluorescent bis-oxazole oligomers with enhanced quantum yield over 2,5-diphenyl analogs. • **Synthetic versatility:** Chlorine at C-4 and vacant C-2 provide orthogonal handles for cross-coupling or SNAr. Supplied with batch-specific HPLC analysis. Immediate dispatch for R&D and process chemistry.

Molecular Formula C9H6ClNO
Molecular Weight 179.60 g/mol
Cat. No. B11910638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-phenyloxazole
Molecular FormulaC9H6ClNO
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=CO2)Cl
InChIInChI=1S/C9H6ClNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
InChIKeyODBCEDGHOYWPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-phenyloxazole Physicochemical Profile


4-Chloro-5-phenyloxazole (C₉H₆ClNO, MW 179.60 g/mol) is a disubstituted oxazole heterocycle bearing an electron-withdrawing chlorine at the 4-position and a phenyl ring at the 5-position . Its predicted physicochemical profile includes a boiling point of 274.7±20.0 °C, a density of 1.258±0.06 g/cm³, and a pKa of -0.55±0.10 (predicted), consistent with an electron-deficient aromatic system . As a member of the 4-chlorooxazole subclass, it serves as a versatile scaffold for further functionalization, particularly in photoconductive materials and fluorescent small-molecule development. Importantly, this compound must be distinguished from regioisomeric and structurally adjacent analogs such as 2-(4-chlorophenyl)-5-phenyloxazole (CAS 24285-73-2, MW 255.70 g/mol) and 4-chloro-2,5-diphenyloxazole (MW 255.70 g/mol), which differ in both molecular weight and substitution pattern—differences that critically impact reactivity, optical properties, and application suitability [1].

4-Chloro-5-phenyloxazole Isomer Specificity


Within the oxazole chemical space, the position of ring substitution exerts a decisive influence on both electronic distribution and steric environment, making generic interchange between regioisomers scientifically unsound. Moving the chlorine from the 4-position (as in the target compound) to the 2-position yields 2-chloro-5-phenyloxazole, which exhibits a distinct reactivity profile due to altered electron density at the heterocyclic nitrogen and C-2 carbon . Similarly, replacing chlorine with a methyl group (4-methyl-5-phenyloxazole) reduces electrophilicity, compromising utility in nucleophilic substitution-dependent synthetic pathways while potentially improving metabolic stability for biological applications . Furthermore, the addition of a second phenyl ring at the 2-position (4-chloro-2,5-diphenyloxazole) changes the molecular weight from 179.60 to 255.70 g/mol and alters fluorescence quantum yield in a documented manner, as shown in direct comparative studies [1]. These differences are not academic; they translate into measurable divergences in reactivity, photophysical performance, and suitability for downstream applications. The quantitative evidence below demonstrates why procurement decisions must be compound-specific rather than class-generic.

4-Chloro-5-phenyloxazole Comparative Evidence


Fluorescence Quantum Yield: Bis-Oxazole vs. Monomer

The dimeric scaffold 1,4-bis(4-chloro-5-phenyloxazol-2-yl)benzene, which incorporates two 4-chloro-5-phenyloxazole units, demonstrated a higher fluorescence quantum yield than the monomeric analog 4-chloro-2,5-diphenyloxazole when measured under identical conditions [1]. This directly demonstrates that the 4-chloro-5-phenyl substitution pattern, when embedded in extended π-conjugated systems, yields superior photophysical performance compared to the 4-chloro-2,5-diphenyl substitution pattern. Notably, the 2,5-diphenyl-substituted monomer is the closest structural comparator bearing the same 4-chlorooxazole core but with a phenyl group occupying the 2-position instead of the hydrogen present in the target compound, making this a structurally meaningful comparison rather than a matched-pair analysis of the target compound itself.

Fluorescence quantum yield Oxazole photophysics Scintillation materials

Synthetic Accessibility and Regioselectivity

The 4-chlorooxazole core is accessed via condensation of an acyl cyanide with an aldehyde in the presence of hydrogen chloride, proceeding through an acylimidoyl chloride intermediate [1]. In the specific case of 4-chloro-5-phenyloxazole, this method provides regiochemical certainty: the chlorine is installed exclusively at the 4-position and the phenyl at the 5-position. This contrasts with synthetic routes to 2-chloro-5-phenyloxazole, which require different starting materials and conditions, and with 4-chloro-2,5-diphenyloxazole (reported yield: 67% from benzoyl cyanide and benzaldehyde [1]), where the additional phenyl group at the 2-position introduces both synthetic complexity and steric considerations. The absence of a 2-substituent in the target compound preserves a reactive site (C-2) for subsequent functionalization—an advantage not shared by the 2,5-disubstituted analog. Additionally, the reported synthesis of the 4-chloro-5-phenyl-containing dimer 1,4-bis(4-chloro-5-phenyloxazol-2-yl)benzene proceeds in 59% yield [1], confirming that the 4-chloro-5-phenyloxazole motif is synthetically tractable in more complex architectures.

Oxazole synthesis Acylimidoyl chloride Regioselectivity

pKa and logP Differentiation

The predicted pKa of 4-chloro-5-phenyloxazole (-0.55±0.10) reflects the electron-withdrawing effect of the 4-chloro substituent, which significantly acidifies the oxazole ring relative to non-halogenated analogs. Although directly measured pKa data for the non-chlorinated 5-phenyloxazole are not available in the public literature at comparable confidence, the class-level effect of 4-chloro substitution on oxazole ring electronics is well-established and supported by the vulcanchem comparative analysis , which notes that replacing chlorine with a methyl group (4-methyl-5-phenyloxazole) reduces electrophilicity. The computed logP of 2.995 further defines the lipophilicity profile relevant to membrane permeability predictions in biological screening. Compared to the regioisomeric 2-(4-chlorophenyl)-5-phenyloxazole (MW 255.70, structurally distinct scaffold) [1], the target compound's lower molecular weight (179.60) and different chlorine placement on the oxazole ring (rather than on a pendant phenyl) result in a fundamentally different electronic and steric presentation, making them non-interchangeable for structure-activity relationship (SAR) studies.

Physicochemical properties Electron-withdrawing effects Drug-likeness parameters

Electrophilic Reactivity vs. 2-Chloro Isomer

The electron-withdrawing chlorine at the 4-position enhances the electrophilic character of the oxazole ring, facilitating nucleophilic aromatic substitution and cross-coupling reactions . Structural comparison data indicate that 2-chloro-5-phenyloxazole exhibits a distinct reactivity profile compared to 4-chloro-5-phenyloxazole due to differences in electronic distribution across the heterocycle . In the 2-chloro isomer, the chlorine is adjacent to the heterocyclic oxygen and nitrogen, which alters the LUMO distribution and thus the regioselectivity of nucleophilic attack. Additionally, the 4-chloro substitution pattern elucidated through bond length analysis in related isoxazole systems suggests that steric hindrance between the chlorine and phenyl groups at adjacent positions influences reactivity at specific ring positions . This structural feature is not present in 2-chloro isomers where chlorine and phenyl are separated by the ring heteroatoms. While direct kinetic comparison data (e.g., relative rate constants for SNAr with specific nucleophiles) are not available in the public domain for this exact compound, the electronic rationale for divergent reactivity is well-grounded in the established physical organic chemistry of oxazoles.

Nucleophilic substitution Electrophilicity C-2 reactivity

4-Chloro-5-phenyloxazole Application Scenarios


Fluorescent Oligomers & Scintillator Precursors

The demonstrated capacity of 4-chloro-5-phenyloxazole to serve as a monomeric unit in fluorescent bis-oxazole oligomers—yielding products such as 1,4-bis(4-chloro-5-phenyloxazol-2-yl)benzene (59% synthesis yield) with enhanced fluorescence quantum yield compared to 4-chloro-2,5-diphenyloxazole—positions this compound as a preferred building block for scintillation materials and optical brighteners [1]. The retained C-2 reactivity enables iterative oligomerization, while the 4-chloro substituent provides a handle for further functionalization or electronic tuning. This scenario leverages the two most strongly evidenced differentiation dimensions: the photophysical advantage of the 4-chloro-5-phenyl motif and its synthetic versatility.

C-2 Derivatization for Lead Optimization

For structure-activity relationship (SAR) campaigns in drug discovery where a chloro-substituted oxazole core is required, 4-chloro-5-phenyloxazole (MW 179.60, logP 2.995) offers a distinct advantage over 2,5-disubstituted analogs because the vacant C-2 position is available for introduction of diverse pharmacophoric elements [1]. The electron-withdrawing chlorine at C-4 modulates ring electronics (predicted pKa -0.55), influencing both the reactivity of the C-2 position and the overall physicochemical profile of the scaffold . This scenario is particularly relevant for programs targeting lead series where the 4-chloro-5-phenyloxazole core has been identified as a privileged substructure, as in certain COX-2 inhibitor [2] and herbicide safener [3] chemotypes from the broader 4,5-disubstituted oxazole literature.

Photoconductive Layer in Electrophotography

Patents in the 4-chlorooxazole chemical space explicitly disclose the use of 4-chlorooxazole derivatives bearing 5-phenyl substitution as photoconductive substances in electrophotographic layers and as optical brighteners [1]. The specific 4-chloro-5-phenyl substitution pattern, with its defined electronic properties arising from direct chlorine attachment to the oxazole ring, satisfies the structural requirements described in these patents. For industrial procurement supporting photoconductor formulation, the regioisomeric distinction between 4-chloro-5-phenyl and alternative substitution patterns is critical: the chlorine must be positioned on the oxazole ring (not a pendant phenyl) and at the 4-position specifically to achieve the intended charge-transport properties as delineated in the patent disclosures [1].

Regioselective Functionalization Platform

The combination of a reactive 4-chloro substituent and an unsubstituted C-2 position makes 4-chloro-5-phenyloxazole an ideal substrate for developing and benchmarking regioselective cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, or SNAr reactions) [1]. The distinct electronic environments at C-2 (activated by the adjacent heteroatoms) vs. C-4 (bearing the chlorine leaving group) provide orthogonal reactivity handles. Methodologists can exploit this orthogonality to validate sequential functionalization protocols, comparing reaction outcomes against the 2-chloro-5-phenyloxazole isomer to demonstrate regiochemical control [1]. This application is directly supported by the qualitative electronic differentiation evidence and is relevant for both academic and industrial process chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5-phenyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.